2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside

Carbohydrate Chemistry Process Chemistry Purification

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-α-D-glucopyranoside (CAS 38416-56-7), systematically named benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside, is a per-O-benzylated, α-anomerically locked N-acetyl-D-glucosamine (GlcNAc) derivative widely employed as a protected intermediate in carbohydrate chemistry. The compound features benzyl ether protection at O-1, O-3, O-4, and O-6, with an acetamido group at C-2, rendering it a stable, non-reducing glycoside suitable for selective deprotection strategies and use as a glycosyl acceptor in the assembly of complex oligosaccharides and glycoconjugates.

Molecular Formula C36H39NO6
Molecular Weight 581.7 g/mol
CAS No. 38416-56-7
Cat. No. B017100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-A-D-glucopyranoside
CAS38416-56-7
SynonymsPhenylmethyl 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-α-D-glucopyranoside; 
Molecular FormulaC36H39NO6
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32-,33-,34-,35-,36+/m1/s1
InChIKeyXYWAVJMRMSMGKO-HFDGEQGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-α-D-glucopyranoside (CAS 38416-56-7): A Protected Glucosamine Building Block for Glycoconjugate Synthesis


2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-α-D-glucopyranoside (CAS 38416-56-7), systematically named benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside, is a per-O-benzylated, α-anomerically locked N-acetyl-D-glucosamine (GlcNAc) derivative widely employed as a protected intermediate in carbohydrate chemistry [1]. The compound features benzyl ether protection at O-1, O-3, O-4, and O-6, with an acetamido group at C-2, rendering it a stable, non-reducing glycoside suitable for selective deprotection strategies and use as a glycosyl acceptor in the assembly of complex oligosaccharides and glycoconjugates [2].

Why a Specific Anomeric Form of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-α-D-glucopyranoside Is Required Over Generic GlcNAc Donors


Substituting the α-anomeric benzyl glycoside (CAS 38416-56-7) with its β-anomer (CAS 4171-69-1), the free hemiacetal, or per-O-acetylated GlcNAc derivatives introduces significant differences in crystallinity, cost-per-gram, and stereochemical outcome in glycosylation reactions . The β-anomer is not reported to be crystalline, complicating purification and handling, whereas the α-anomer exhibits a sharp melting point (167–168 °C) [1]. Generically selecting a GlcNAc donor with a different leaving group, such as the trichloroacetimidate, alters activation conditions and stereoselectivity, making direct interchange unfeasible without re-optimizing glycosylation protocols [2]. These structural nuances directly impact procurement decisions when reproducible, cost-effective, and scalable synthesis of defined glycans is required.

Quantitative Differentiation of 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-α-D-glucopyranoside from its β-Anomer and Other GlcNAc Derivatives


Crystallinity and Ease of Purification: The α-Anomer Offers a Distinct Melting Point Advantage Over the β-Anomer

The α-anomer (CAS 38416-56-7) has a reported melting point of 167–168 °C, indicating its crystalline nature which facilitates purification by recrystallization. In contrast, reputable vendors list 'N/A' or 'No Data Available' for the melting point of the β-anomer (CAS 4171-69-1), suggesting it is not crystalline or is an oil at room temperature. This physical difference directly impacts the ease of purification and the ability to obtain high-purity material at scale [1], , .

Carbohydrate Chemistry Process Chemistry Purification

Cost-Effectiveness: The α-Anomer is Priced Significantly Lower per Gram than the β-Anomer

A direct price comparison from a common commercial vendor (Santa Cruz Biotechnology) shows the α-anomer (sc-221310) is listed at $320 per gram, whereas the β-anomer (sc-503419) is listed at $380 for 250 mg. This translates to a unit price of $0.32/mg for the α-anomer versus $1.52/mg for the β-anomer, a nearly five-fold cost advantage that is critical for projects requiring larger quantities , .

Glycobiology Procurement Cost Analysis

Synthetic Efficiency: The α-Anomer Can Be Obtained in High Yield via Glycosidation Without Competing Epimerization

A published glycosidation procedure using 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranosyl acetate with Yb(OTf)₃/BF₃·OEt₂ mixed Lewis acid activation produced anomeric mixtures where the α-benzyl glycoside was consistently formed in good yields. Under optimized conditions, 95% total yield was achieved with an α/β ratio of 40:60, demonstrating the reliable accessibility of the α-anomer (CAS 38416-56-7) alongside its β-counterpart, with the α-form being isolable as a white crystalline solid [1], .

Glycosylation Methodology Lewis Acid Catalysis Stereoselective Synthesis

Optimal Research and Procurement Applications for 2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-α-D-glucopyranoside


Large-Scale Synthesis of Defined Oligosaccharides Requiring a Cost-Effective, Crystalline GlcNAc Acceptor

For multi-gram oligosaccharide synthesis, the α-anomer's crystalline nature (melting point 167–168 °C) enables straightforward purification by recrystallization, ensuring high purity without chromatography-intensive steps [2]. Its 4.75-fold lower cost compared to the β-anomer allows budget-efficient scale-up while maintaining access to a benzyl-protected GlcNAc moiety that can be selectively deprotected at the anomeric position for subsequent glycosyl acceptor activation , .

Stereocontrolled Glycosylation Where α-Selectivity is Desired Without Epimerization Risk

The α-benzyl glycoside can be directly converted to other α-configured glycosyl donors (e.g., phosphates, fluorides) for 1,2-cis-α-glycosylation. Starting from the pre-formed α-anomer (CAS 38416-56-7) eliminates the risk of β-epimerization during donor preparation, which is particularly relevant when the target glycan requires α-GlcNAc linkages found in mucin-type O-glycans and certain bacterial polysaccharides [3].

Process Chemistry Optimization Using Established, High-Yielding Glycosidation Protocols

The compound is readily synthesized via the Yb(OTf)₃/BF₃·OEt₂-mediated glycosidation of the corresponding acetate donor, a protocol reported to give 95% combined anomeric yield with reliable α-accessibility (40% α). This established synthetic route reduces development time for process chemists seeking to implement a reproducible GlcNAc building block supply chain [1], .

Neuraminidase Inhibitor Intermediate Synthesis Leveraging α-Anomeric Configuration

Derivatives of benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside serve as reactants in the preparation of oligosaccharides and glucosamine-containing peptides investigated as influenza virus neuraminidase inhibitors. The defined α-anomeric configuration at the benzyl glycoside stage provides stereochemical clarity in subsequent synthetic steps, avoiding the ambiguity introduced by anomerically labile intermediates .

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